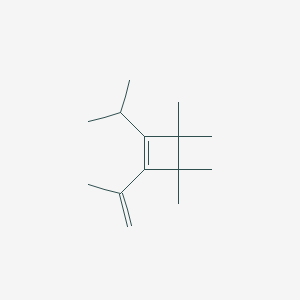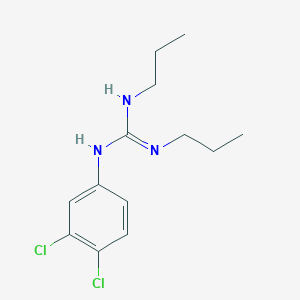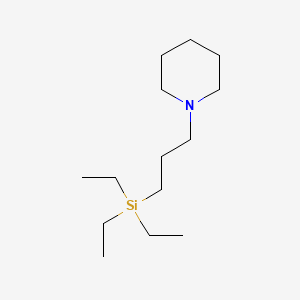![molecular formula C15H13Cl2NO2 B14705046 Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- CAS No. 24727-35-3](/img/structure/B14705046.png)
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chlorophenyl and chlorophenoxy groups attached to an acetamide backbone, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- typically involves the reaction of 3-chlorophenol with 4-chlorobenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the amine group of 4-chlorobenzylamine attacks the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. The chlorophenyl and chlorophenoxy groups play a crucial role in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- Acetamide, 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-
- Acetamide, 2-(3-bromophenoxy)-N-[(4-chlorophenyl)methyl]-
- Acetamide, 2-(3-chlorophenoxy)-N-[(4-bromophenyl)methyl]-
Uniqueness
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- is unique due to the specific positioning of the chlorophenyl and chlorophenoxy groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
24727-35-3 |
|---|---|
分子式 |
C15H13Cl2NO2 |
分子量 |
310.2 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c16-12-6-4-11(5-7-12)9-18-15(19)10-20-14-3-1-2-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
InChIキー |
VYUOBDNCLVXFBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



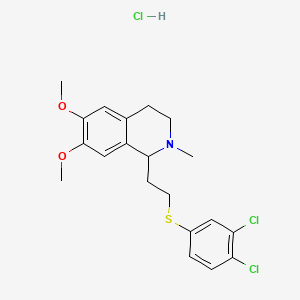
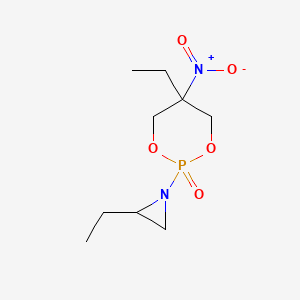

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
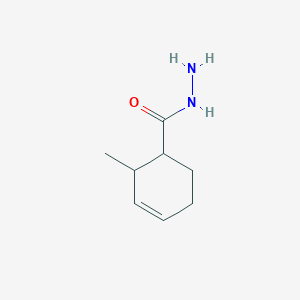
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)



